7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
Description
Properties
IUPAC Name |
7-ethyl-5-(4-fluorophenyl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-2-10-7-11-16-17-13(19)18(11)12(15-10)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWRSQFOUBFFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NNC(=O)N2C(=N1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves multicomponent reactions. One common method involves the reaction of 4-fluorobenzaldehyde, ethyl acetoacetate, and 3-amino-1,2,4-triazole in the presence of a catalyst such as piperidine under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized by adjusting reaction parameters such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities:
-
Anticancer Activity : Preliminary studies suggest that 7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has antiproliferative effects against various cancer cell lines. It interacts with specific biological targets that may inhibit tumor growth.
- In Vitro Studies : Assays have shown that the compound demonstrates significant activity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml.
- Cardiovascular Applications : The compound's ability to interact with various receptors suggests potential applications in cardiovascular medicine. Triazolo-pyrimidines are known for their vasodilatory effects and ability to modulate blood pressure.
Case Study 1: Anticancer Properties
A study conducted on the antiproliferative effects of triazolo-pyrimidine derivatives highlighted the promising activity of compounds similar to this compound against various cancer types. The results indicated that these compounds could potentially serve as lead candidates for developing new anticancer therapies .
Case Study 2: Cardiovascular Effects
Research into triazolo-pyrimidine derivatives has revealed their potential to act as antihypertensive agents by modulating vascular smooth muscle contraction. The structural features of this compound may contribute to these effects by enhancing receptor affinity and selectivity.
Mechanism of Action
The mechanism of action of 7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Neuroprotective and Anti-inflammatory: The compound inhibits endoplasmic reticulum stress and apoptosis, and modulates the NF-kB inflammatory pathway.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Isomeric Variations: [4,3-c] vs. [1,5-c] Triazolopyrimidines
Key differences arise from the positional isomerism of the triazole ring. For example:
- Triazolo[4,3-c]pyrimidines (e.g., compound 7 in ): Exhibit higher melting points and downfield shifts in $ ^1H $-NMR (C3-CH$_3$ and C5-H protons) due to deshielding effects compared to [1,5-c] isomers. This is attributed to differences in electron density distribution .
- Triazolo[1,5-c]pyrimidines (e.g., compound 8 in ): Lower melting points and upfield NMR shifts suggest reduced conjugation and weaker intermolecular interactions .
Table 1: Comparison of [4,3-c] and [1,5-c] Isomers
a) Electron-Withdrawing Groups (EWGs):
- 4-Fluorophenyl (target compound): Enhances lipophilicity and metabolic stability compared to non-halogenated analogs.
- Nitro (NO$2$) and Methoxy (OCH$3$) Groups (): Nitro groups reduce solubility but enhance π-stacking interactions. Methoxy groups improve solubility but may reduce receptor affinity .
b) Alkyl and Heterocyclic Substituents:
- Ethyl Group (target compound): Balances lipophilicity and steric bulk, favoring membrane permeability over bulkier substituents (e.g., phenyl or piperidin-1-yl in ) .
- Thiophene and Pyrrole Moieties (): Improve anticancer activity via π-π interactions with DNA or enzymes. For instance, compound 19b (triazolo[4,3-c]pyrimidine-thiophene hybrid) showed superior activity to doxorubicin .
Computational and Experimental Insights
Biological Activity
7-Ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article aims to explore the biological activity of this compound through a review of relevant studies, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₁FN₄O
- CAS Number : 1707585-70-3
- Molecular Weight : 246.25 g/mol
The structure of this compound features a triazolo-pyrimidine core with an ethyl group and a fluorophenyl substituent. These structural characteristics are believed to contribute to its biological activity.
Research indicates that compounds within the triazolo[4,3-c]pyrimidine class exhibit significant antiproliferative effects on cancer cells. The proposed mechanism includes inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Anticancer Activity
Several studies have reported on the anticancer efficacy of this compound:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 0.45 | Tubulin polymerization inhibition |
| A549 | 0.53 | Induction of apoptosis |
| HT-29 | 0.60 | Cell cycle arrest |
These results demonstrate that the compound exhibits potent activity against various cancer cell lines, with IC₅₀ values indicating effective concentrations required for 50% inhibition of cell growth.
Case Studies
- Study on HeLa Cells : In vitro studies showed that treatment with this compound resulted in significant apoptosis as indicated by increased caspase-9 activation and mitochondrial depolarization. The compound was able to block cells in the G2/M phase of the cell cycle.
- Zebrafish Model : In vivo experiments using zebrafish embryos demonstrated that the compound effectively inhibited tumor growth and reduced metastasis when administered at specific concentrations.
Q & A
Q. How is compound stability assessed under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
